4-Bromo-3-chloro-5-methylbenzaldehyde
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Overview
Description
4-Bromo-3-chloro-5-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrClO. It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, and a methyl group on the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-5-methylbenzaldehyde typically involves the bromination and chlorination of 5-methylbenzaldehyde. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-chloro-5-methylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 4-Bromo-3-chloro-5-methylbenzoic acid.
Reduction: 4-Bromo-3-chloro-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-chloro-5-methylbenzaldehyde has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily influenced by the presence of the bromine, chlorine, and methyl groups, which can participate in various chemical reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 4-Bromo-3-methylbenzaldehyde
- 4-Chloro-3-methylbenzaldehyde
- 4-Bromo-3,5-dimethylbenzaldehyde
Comparison: 4-Bromo-3-chloro-5-methylbenzaldehyde is unique due to the simultaneous presence of bromine, chlorine, and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H6BrClO |
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Molecular Weight |
233.49 g/mol |
IUPAC Name |
4-bromo-3-chloro-5-methylbenzaldehyde |
InChI |
InChI=1S/C8H6BrClO/c1-5-2-6(4-11)3-7(10)8(5)9/h2-4H,1H3 |
InChI Key |
JIXGZCFRNWIHBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Cl)C=O |
Origin of Product |
United States |
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